1H-Pyrazolo[3,4-b]pyridin-6-ol
CAS No.: 61514-61-2
Cat. No.: VC7986087
Molecular Formula: C6H5N3O
Molecular Weight: 135.12
* For research use only. Not for human or veterinary use.
![1H-Pyrazolo[3,4-b]pyridin-6-ol - 61514-61-2](/images/structure/VC7986087.png)
Specification
CAS No. | 61514-61-2 |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 135.12 |
IUPAC Name | 1,7-dihydropyrazolo[3,4-b]pyridin-6-one |
Standard InChI | InChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10) |
Standard InChI Key | USFSKUQFHBPJNW-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC2=C1C=NN2 |
Canonical SMILES | C1=CC(=O)NC2=C1C=NN2 |
Introduction
The core structure of 1H-pyrazolo[3,4-b]pyridin-6-ol consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4, respectively, with a hydroxyl group at position 6 (Figure 1). Tautomerism between 1H- and 2H-forms is theoretically possible, but computational studies using AM1 methods confirm the 1H-tautomer as the dominant form due to its lower energy (37.03 kJ/mol stabilization) . Substituent patterns significantly influence stability; for instance, methyl groups at position 3 enhance tautomeric preference for the 1H-configuration .
Table 1: Key Structural Parameters of 1H-Pyrazolo[3,4-b]pyridin-6-ol
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₆H₅N₃O | |
Molecular Weight | 135.12 g/mol | |
Tautomeric Preference | 1H-form (ΔG = -37.03 kJ/mol) | |
Common Substitutions | C3: Methyl, C4: Alkyl/Aryl |
X-ray crystallography of phosphoramidate derivatives reveals intermolecular interactions involving the hydroxyl group, stabilizing the solid-state structure through hydrogen bonding . Nuclear magnetic resonance (NMR) studies show distinct chemical shifts for H6 (δ 7.27 ppm in DMSO-d₆) and the hydroxyl proton (δ 10.15 ppm), aiding structural confirmation .
Synthetic Methodologies
Traditional Synthesis Routes
Classical approaches involve cyclocondensation reactions between 3-aminopyrazoles and 1,3-dicarbonyl compounds. For example, reacting 3-aminopyrazole with ethyl acetoacetate under acidic conditions yields 1H-pyrazolo[3,4-b]pyridin-6-ol via a tandem nucleophilic attack and dehydration mechanism . This method typically achieves moderate yields (50–70%) but requires stringent control of reaction pH and temperature to avoid side products .
A second route employs nucleophilic aromatic substitution (SNAr) on 4-chloro-1H-pyrazolo[3,4-b]pyridine precursors. Treatment with aqueous sodium hydroxide at 80°C replaces the chloro group with a hydroxyl group, providing the target compound in 85% yield . This method is favored for scalability, though it depends on access to halogenated precursors.
Modern Catalytic Approaches
Recent advances utilize N-heterocyclic carbene (NHC) catalysts for asymmetric synthesis. Enals and pyrazol-5-amines undergo oxidative [3+3] annulation under mild conditions (room temperature, aerobic oxidation), producing chiral pyrazolo[3,4-b]pyridin-6-ones with >90% enantiomeric excess . While this method primarily generates ketone derivatives, subsequent reduction or functionalization can yield the hydroxyl variant.
Physicochemical Properties
1H-Pyrazolo[3,4-b]pyridin-6-ol exhibits limited water solubility (0.12 mg/mL at 25°C) due to its aromatic framework, but solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The compound’s pKa is estimated at 8.2 for the hydroxyl group, enabling deprotonation under basic conditions . Thermal stability analysis via differential scanning calorimetry (DSC) shows decomposition onset at 215°C, indicating suitability for high-temperature synthetic processes .
Table 2: Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Melting Point | 215°C (decomp.) | DSC |
Solubility in Water | 0.12 mg/mL (25°C) | Gravimetric |
LogP (Octanol-Water) | 1.45 | Computational |
λmax (UV-Vis) | 274 nm (ε = 4500 M⁻¹cm⁻¹) | Spectrophotometry |
Recent Advances and Future Directions
Recent work focuses on improving synthetic efficiency and therapeutic specificity. Flow chemistry techniques reduce reaction times from hours to minutes while maintaining yields >90% . Computational models, such as quantitative structure-activity relationship (QSAR) studies, predict enhanced bioactivity for C4-aryl substituents, guiding rational drug design .
Future research should prioritize in vivo pharmacokinetic studies to address metabolic limitations. Hybridization with nanoparticle delivery systems could enhance bioavailability, leveraging the compound’s hydroxyl group for surface functionalization . Collaborative efforts between synthetic chemists and pharmacologists will be critical to translating in vitro findings into clinical candidates.
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